(S,R,S)-Ahpc-peg4-NH2
Overview
Description
(S,R,S)-Ahpc-peg4-NH2 is a chiral compound with a specific stereochemistry, indicated by the (S,R,S) configuration. This compound is part of a class of molecules known for their applications in various scientific fields, including chemistry, biology, and medicine. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg4-NH2 typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Ahpc Core: The synthesis begins with the preparation of the Ahpc core, which involves the use of specific chiral catalysts to ensure the correct stereochemistry.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) chain to the Ahpc core. This is usually achieved through a nucleophilic substitution reaction, where the PEG chain is introduced under controlled conditions to ensure high yield and purity.
Amidation: The final step is the introduction of the amine group (NH2) through an amidation reaction. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To enhance production efficiency and scalability.
Purification Techniques: Such as chromatography and crystallization to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-peg4-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially during the PEGylation step.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, PEG chains.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S,R,S)-Ahpc-peg4-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes due to its biocompatibility.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of new materials with enhanced properties, such as increased solubility and stability.
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-peg4-NH2 involves its interaction with specific molecular targets. The PEG chain enhances its solubility and allows it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-Ahpc-peg4-NH2: Similar structure but different stereochemistry.
(S,S,S)-Ahpc-peg4-NH2: Another stereoisomer with distinct properties.
(S,R,S)-Ahpc-peg2-NH2: Shorter PEG chain, affecting its solubility and biocompatibility.
Uniqueness
(S,R,S)-Ahpc-peg4-NH2 is unique due to its specific stereochemistry and the length of the PEG chain, which confer distinct solubility, stability, and biological activity compared to its analogs. This makes it particularly valuable for applications requiring precise molecular interactions and enhanced biocompatibility.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDQCRYIOFMX-UWPQIUOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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